REACTION_CXSMILES
|
S(Cl)(Cl)=O.[NH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([CH2:15][C:16]([OH:18])=[O:17])[CH:13]=2)[CH2:8][CH2:7][CH2:6]1.[CH3:19]O>>[NH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([CH2:15][C:16]([O:18][CH3:19])=[O:17])[CH:13]=2)[CH2:8][CH2:7][CH2:6]1
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Name
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|
Quantity
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13 g
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Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
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N1CCCC2=CC=C(C=C12)CC(=O)O
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Name
|
|
Quantity
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140 mL
|
Type
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reactant
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Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the resulting reaction mixture
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Type
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TEMPERATURE
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Details
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was then heated for 6 hours
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Duration
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6 h
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Type
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CONCENTRATION
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Details
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the reaction solution was concentrated under reduced pressure
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Type
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EXTRACTION
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Details
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finally extracted with 2×150 ml of chloroform
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel, 10-12% ethyl acetate/-hexane)
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Name
|
|
Type
|
product
|
Smiles
|
N1CCCC2=CC=C(C=C12)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |